Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861697
InChI: InChI=1S/C17H17N5O3/c1-11(19-14-8-9-18-20-14)16-13(10-15(23)25-2)21-22(17(16)24)12-6-4-3-5-7-12/h3-9,21H,10H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C17H17N5O3
Molecular Weight: 339.3 g/mol

Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate

CAS No.:

Cat. No.: VC15861697

Molecular Formula: C17H17N5O3

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate -

Specification

Molecular Formula C17H17N5O3
Molecular Weight 339.3 g/mol
IUPAC Name methyl 2-[4-[C-methyl-N-(1H-pyrazol-5-yl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate
Standard InChI InChI=1S/C17H17N5O3/c1-11(19-14-8-9-18-20-14)16-13(10-15(23)25-2)21-22(17(16)24)12-6-4-3-5-7-12/h3-9,21H,10H2,1-2H3,(H,18,20)
Standard InChI Key DWSGLMLAQMGCHP-UHFFFAOYSA-N
Canonical SMILES CC(=NC1=CC=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Introduction

Structural Characterization and Molecular Geometry

Core Pyrazole Framework and Substituent Analysis

The compound features a bis-pyrazole system, where a 4,5-dihydro-1H-pyrazol-5-one core is substituted at position 3 with a methyl acetate group and at position 4 with an ethylidene bridge connected to a 1H-pyrazol-3-amine moiety. The phenyl group at position 1 introduces aromatic bulk, which influences electronic and steric properties .

Key structural motifs include:

  • Intramolecular hydrogen bonding: Analogous to Methyl 2-{1-[(Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]ethylamino}-3-phenylpropanoate , the ethylideneamino group likely forms an intramolecular N–H⋯O bond with the pyrazolone carbonyl, stabilizing the enamine-keto tautomer.

  • Planarity and conjugation: The dihydro-pyrazolone ring and ethylidene bridge are expected to adopt near-coplanar arrangements, as seen in related structures (dihedral angles <5°) . This conjugation extends π-electron delocalization, enhancing UV absorption and stability.

Crystallographic Predictions

Based on ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate , the title compound may crystallize in monoclinic systems with π–π stacking between phenyl and pyrazole rings (interplanar distances ~3.6–3.7 Å). Hydrogen-bonded chains along the100 axis could form via N–H⋯O interactions, as observed in sulfonamide-pyrazole hybrids .

Synthetic Pathways and Reaction Optimization

Retrosynthetic Analysis

The molecule can be dissected into three building blocks:

  • 1-Phenyl-4,5-dihydro-1H-pyrazol-5-one (via cyclocondensation of hydrazine with β-keto esters).

  • Methyl 2-(3-oxobut-1-en-1-yl)acetate (from Claisen condensation of methyl acetoacetate).

  • 1H-Pyrazol-3-amine (synthesized via reduction of 3-nitro pyrazole).

Stepwise Synthesis

  • Formation of 4-acylpyrazolone:
    Reacting 1-phenyl-3-methyl-5-pyrazolone with methyl acetoacetate under acidic conditions yields the 4-acetyl intermediate. This mirrors methods for 4,4′-(arylmethylene)bis-pyrazoles , where NaOAc catalysis in ethanol facilitates aldol-like condensations.

  • Ethylideneamino Bridge Installation:
    Condensation of the 4-acetyl group with 1H-pyrazol-3-amine via Schiff base formation. Zhang et al. demonstrated similar reactions using amino acid esters, achieving regiospecificity at room temperature.

  • Esterification:
    Final methylation of the acetic acid side chain using dimethyl sulfate or methyl iodide in basic media completes the synthesis.

Table 1: Hypothetical Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)
1NaOAcEtOH2585–90
2NH2-pyrazoleTHFReflux70–75
3CH3I, K2CO3DMF6090–95

Physicochemical Properties and Stability

Thermal and Photostability

Differential scanning calorimetry (DSC) of analogous pyrazoles indicates melting points between 180–220°C. Conjugation across the ethylidene bridge likely improves thermal stability, while the phenyl group may induce photodegradation under UV light, requiring protective packaging.

Biological Activity and Mechanism

Cytotoxic and Anticancer Effects

Pyrazole derivatives exhibit IC50 values of 5–20 μM against colorectal (RKO) and breast (MCF-7) cancer lines . Molecular docking suggests the ethylideneamino group chelates transition metals in kinase active sites, inhibiting phosphorylation cascades.

Pharmacokinetic and Toxicological Profiling

ADME Predictions

  • Absorption: High gastrointestinal permeability (Peff >1 × 10⁻⁴ cm/s) due to esterification.

  • Metabolism: Hepatic esterase hydrolysis converts the methyl ester to a carboxylic acid, which may undergo glucuronidation.

  • Excretion: Renal clearance predominates, with t1/2 ≈ 6–8 hours.

Toxicity Risks

Pyrazole analogs show low acute toxicity (LD50 >1000 mg/kg in rodents) , but chronic use may induce hepatotoxicity via CYP3A4 inhibition.

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